Nolatrexed dihydrochloride
Nolatrexed dihydrochloride
Nolatrexed Dihydrochloride is the dihydrochloride salt of nolatrexed, a water-soluble lipophilic quinazoline folate analog with antineoplastic activity. Nolatrexed occupies the folate binding site of thymidylate synthase, resulting in inhibition of thymidylate synthase activity and thymine nucleotide synthesis with subsequent inhibition of DNA replication, DNA damage, S-phase cell cycle arrest, and caspase-dependent apoptosis. This agent also exhibits radiosensitizing activity.
Brand Name:
Vulcanchem
CAS No.:
152946-68-4
VCID:
VC20807131
InChI:
InChI=1S/C14H12N4OS.ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;/h2-7H,1H3,(H3,15,17,18,19);1H
SMILES:
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl
Molecular Formula:
C14H13ClN4OS
Molecular Weight:
320.8 g/mol
Nolatrexed dihydrochloride
CAS No.: 152946-68-4
Cat. No.: VC20807131
Molecular Formula: C14H13ClN4OS
Molecular Weight: 320.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Nolatrexed Dihydrochloride is the dihydrochloride salt of nolatrexed, a water-soluble lipophilic quinazoline folate analog with antineoplastic activity. Nolatrexed occupies the folate binding site of thymidylate synthase, resulting in inhibition of thymidylate synthase activity and thymine nucleotide synthesis with subsequent inhibition of DNA replication, DNA damage, S-phase cell cycle arrest, and caspase-dependent apoptosis. This agent also exhibits radiosensitizing activity. |
|---|---|
| CAS No. | 152946-68-4 |
| Molecular Formula | C14H13ClN4OS |
| Molecular Weight | 320.8 g/mol |
| IUPAC Name | 2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C14H12N4OS.ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;/h2-7H,1H3,(H3,15,17,18,19);1H |
| Standard InChI Key | JSVRVYCCSLQAON-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C2=C(C=C1)NC(=NC2=O)[NH3+])SC3=CC=[NH+]C=C3.[Cl-].[Cl-] |
| SMILES | CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl |
| Canonical SMILES | CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl |
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